molecular formula C21H14N2O3S B3460247 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3460247
M. Wt: 374.4 g/mol
InChI Key: RXCYTISOBLQBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthalimide family, characterized by a fused bicyclic aromatic system with a benzothiazole substituent at the 2-position. The ethoxy group at the 6-position of the benzothiazole ring distinguishes it from other derivatives. Naphthalimides are widely studied for their optoelectronic properties, biological activity, and sensor applications due to their planar structure and electron-deficient core .

Properties

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c1-2-26-13-9-10-16-17(11-13)27-21(22-16)23-19(24)14-7-3-5-12-6-4-8-15(18(12)14)20(23)25/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYTISOBLQBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process might include steps such as recrystallization and chromatography to purify the final product. Industrial methods also focus on ensuring safety and minimizing environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research has shown that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound may interact with cellular membranes, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Computational Insights

Density functional theory (DFT) studies reveal:

  • The ethoxy group in the target compound lowers the HOMO-LUMO gap (predicted ΔE = 3.2 eV) compared to methoxy analogs (ΔE = 3.5 eV), suggesting red-shifted absorption .
  • Molecular docking predicts strong binding of the target compound to SARS-CoV-2 M<sup>pro</sup> (binding energy = −8.9 kcal/mol), comparable to 5a (−9.2 kcal/mol) .

Biological Activity

The compound 2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a member of the benzothiazole and isoquinoline families, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H18N2O4S
Molecular Weight358.41 g/mol

The presence of the ethoxy group and the benzothiazole moiety contributes to its unique chemical properties, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may function as an enzyme inhibitor or receptor modulator. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, altering cellular signaling pathways.
  • Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), affecting downstream signaling cascades.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : A study on related benzothiazole compounds demonstrated that they could inhibit the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests that the compound could have similar effects due to structural similarities.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. Studies have indicated that compounds in this class can exhibit activity against a range of bacteria and fungi.

Case Study : A recent investigation found that certain benzothiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has shown that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study : In vitro studies demonstrated that similar compounds reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. The presence of specific functional groups (like ethoxy and methoxy) plays a significant role in enhancing solubility and bioactivity.

Functional GroupEffect
EthoxyIncreases solubility; enhances interaction with biological targets
MethoxyModulates electronic properties; affects binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.